Phentolamine mesylate (CAS 65-28-1) is a potent, non-selective, and reversible alpha-adrenergic antagonist widely utilized in cardiovascular and pharmacological research to block both alpha-1 and alpha-2 receptors. While the core phentolamine moiety provides the competitive receptor blockade, the mesylate salt form is specifically procured for its exceptional physicochemical properties, most notably its high aqueous solubility. This specific salt form serves as the definitive standard for formulating lyophilized powders, high-concentration aqueous injectables, and acute in vivo intervention solutions where rapid onset and transient physiological effects are strictly required [1].
Substituting phentolamine mesylate with alternative salts or related alpha-blockers frequently leads to formulation or experimental failure. Procuring phentolamine hydrochloride or the free base introduces severe aqueous solubility limitations, often requiring unwanted organic solvents that can confound biological assays or cause precipitation in injectable formulations[1]. Furthermore, substituting with in-class alternatives like phenoxybenzamine replaces a competitive, reversible blockade with an irreversible, covalent receptor alkylation, destroying the ability to perform washout studies or transient reversal models . Similarly, utilizing tolazoline yields a structurally related but significantly less potent blockade, compromising dose-response reproducibility and requiring substantially higher concentrations to achieve equivalent vasodilation.
The primary driver for procuring the mesylate salt over the hydrochloride salt or free base is its superior aqueous solubility profile. Phentolamine mesylate achieves a water solubility of approximately 50 mg/mL, allowing for the direct formulation of stable 5 mg/mL aqueous injectables and lyophilized powders without the use of organic cosolvents [1]. In contrast, the free base and hydrochloride forms are poorly soluble in water, creating a high risk of precipitation in physiological buffers and necessitating formulation adjustments that can introduce experimental artifacts.
| Evidence Dimension | Aqueous Solubility |
| Target Compound Data | Phentolamine mesylate: ~50 mg/mL in water |
| Comparator Or Baseline | Phentolamine free base / HCl: Poorly soluble / slightly soluble |
| Quantified Difference | Orders of magnitude higher aqueous solubility for the mesylate salt |
| Conditions | Standard aqueous buffer / sterile water for injection at room temperature |
The mesylate salt is essential for preparing stable, high-concentration aqueous stocks and lyophilized powders without precipitation risk.
For assays requiring transient receptor modulation, phentolamine mesylate provides a competitive, reversible blockade with an IC50 of approximately 0.1 µM for alpha-adrenergic receptors. If a buyer substitutes this with phenoxybenzamine (IC50 ~ 550 nM), the binding becomes irreversible due to covalent alkylation of the receptor . This fundamental mechanistic difference means that substituting phentolamine mesylate with phenoxybenzamine permanently alters the receptor population, rendering washout protocols and repeated-measure experimental designs impossible.
| Evidence Dimension | Binding Mechanism and IC50 |
| Target Compound Data | Phentolamine mesylate: Reversible/competitive (IC50 ~ 0.1 µM) |
| Comparator Or Baseline | Phenoxybenzamine: Irreversible/covalent (IC50 ~ 550 nM) |
| Quantified Difference | Reversible vs. Irreversible binding mechanism at nanomolar/micromolar affinities |
| Conditions | In vitro alpha-adrenergic receptor binding assays |
Reversible binding allows for precise, transient modulation of alpha-adrenergic pathways and enables rapid washout in acute in vitro and in vivo models.
In acute in vivo models, such as the reversal of norepinephrine-induced extravasation or local anesthesia, the duration of action is a critical selection metric. Phentolamine mesylate exhibits an ultra-short plasma half-life of approximately 19 minutes following intravenous administration, with maximal physiological effect occurring within 2 minutes[1]. Utilizing longer-acting alpha-blockers like doxazosin or phenoxybenzamine (half-lives extending from 12 to over 24 hours) results in prolonged, unmanageable systemic hypotension, ruining models that require rapid return to baseline hemodynamics.
| Evidence Dimension | Plasma Half-Life |
| Target Compound Data | Phentolamine mesylate: ~19 minutes |
| Comparator Or Baseline | Long-acting alpha blockers (e.g., doxazosin, phenoxybenzamine): 12 to >24 hours |
| Quantified Difference | Over 30-fold shorter half-life for phentolamine mesylate |
| Conditions | Intravenous administration in in vivo pharmacokinetic models |
The ultra-short half-life prevents prolonged systemic hypotension, making it the standard for acute reversal applications and transient hemodynamic studies.
Directly leveraging its ~50 mg/mL aqueous solubility, phentolamine mesylate is the required salt form for manufacturing lyophilized powders and sterile aqueous injectables (typically at 5 mg/mL) in cardiovascular research, avoiding the precipitation risks associated with the hydrochloride salt[1].
Because it acts as a competitive, reversible antagonist (unlike the irreversible phenoxybenzamine), phentolamine mesylate is the standard choice for in vitro receptor assays and isolated tissue bath experiments where rapid washout and repeated agonist dosing are necessary .
Capitalizing on its rapid onset (within 2 minutes) and short 19-minute half-life, this compound is procured for in vivo models studying the acute reversal of localized ischemia, such as norepinephrine extravasation or local anesthesia reversal, without causing prolonged systemic hypotension [1].
Irritant